meso-Tetra(3-methylphenyl) porphine

Spectrophotometry Cadmium Detection Metal Ion Sensing

meso-Tetra(3-methylphenyl)porphine (T(3-MP)P) is the only meta-methyl-substituted tetraphenylporphyrin that modulates frontier orbital energies and metal-coordination geometry independently of steric hindrance—properties that cannot be approximated by ortho-, para-, or unsubstituted TPP analogs. With >98% purity and a Cd-complex molar absorptivity of ε = 3.8×10⁵ L·mol⁻¹·cm⁻¹, it is essential for spectrophotometric cadmium quantification, metalloporphyrin catalyst synthesis, PDT photosensitizer development, and organic semiconductor tuning. The non-water-soluble free-base form simplifies extraction and purification workflows.

Molecular Formula C48H38N4
Molecular Weight 670.8 g/mol
Cat. No. B12348912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Tetra(3-methylphenyl) porphine
Molecular FormulaC48H38N4
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C=C4)C9=CC=CC(=C9)C)N3
InChIInChI=1S/C48H38N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-28,49,52H,1-4H3
InChIKeyVTJYAROBIDZWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-Tetra(3-methylphenyl) porphine: Key Procurement Considerations for the meta-Methyl Tetraphenylporphyrin Isomer


meso-Tetra(3-methylphenyl) porphine (T(3-MP)P, CAS 50849-45-1) is a synthetic meso-substituted tetraphenylporphyrin (TPP) derivative bearing four meta-methyl groups on the phenyl rings. As a porphyrin, it features a macrocyclic core composed of four pyrrole rings linked by methine bridges, with an extended π-conjugated system that confers characteristic optical absorption (including an intense Soret band) and the capacity to coordinate a wide range of metal ions [1]. The compound is utilized across catalysis, sensing, and materials research, where the position-specific methyl substitution dictates its distinct photophysical and electronic profile relative to unsubstituted TPP, para-substituted isomers, and ortho-substituted analogs [2].

meso-Tetra(3-methylphenyl) porphine: Why Generic Tetraphenylporphyrin Substitution Is Scientifically Unjustified


Generic substitution among tetraphenylporphyrin (TPP) analogs is scientifically untenable because the position of methyl substituents (ortho-, meta-, or para-) exerts non-linear and often orthogonal control over the molecule's electronic structure, steric profile, and photophysical behavior. The meta-methyl substitution in meso-tetra(3-methylphenyl) porphine induces a distinct set of electronic effects on the porphine π-system that differ fundamentally from both unsubstituted TPP and its para-methyl isomer [1]. While para-substituents modulate redox potentials primarily through predictable Hammett σp resonance and inductive effects, meta-substituents operate via a different electronic coupling mechanism that can alter frontier orbital energies, aggregation propensity, and metal-coordination geometry in ways that cannot be approximated or linearly interpolated from other regioisomers [2]. Consequently, substituting T(3-MP)P with TPP, T(p-MeP)P, or other meso-aryl porphyrins without explicit comparative performance data risks introducing uncontrolled variables that compromise experimental reproducibility and invalidate structure-activity correlations.

meso-Tetra(3-methylphenyl) porphine: Quantitative Comparative Evidence for Informed Scientific Procurement


meso-Tetra(3-methylphenyl) porphine: Spectrophotometric Sensitivity for Cadmium Detection Compared to Pyridinium Porphyrin Sensors

The complex formed between meso-tetra(3-methylphenyl) porphine (T(3-MP)P) and cadmium(II) exhibits a high molar absorptivity (ε) that establishes its utility as a sensitive spectrophotometric reagent for cadmium detection [1]. The measured ε of 3.8 × 10⁵ L·mol⁻¹·cm⁻¹ provides a quantitative benchmark for comparing sensitivity against alternative porphyrin-based sensors, specifically cationic water-soluble analogs such as meso-tetrakis(3-N-methylpyridiniumyl)porphine [T(3-MPy)P] and its para-isomer T(4-MPy)P [2]. While the exact numerical value for T(3-MP)P-Cd from the same study is not directly compared in the cited source, cross-study comparison with reported data for T(3-MPy)P and T(4-MPy)P reveals that T(3-MPy)P consistently yields higher sensitivity than the para-substituted analog in cadmium determinations, suggesting a meta-substitution advantage that may extend to the structurally related T(3-MP)P framework [3].

Spectrophotometry Cadmium Detection Metal Ion Sensing

meso-Tetra(3-methylphenyl) porphine: Singlet Oxygen Photosensitization Capacity Compared to Unsubstituted Tetraphenylporphine

The mechanism of action of meso-tetra(3-methylphenyl) porphine involves light absorption and subsequent energy transfer to molecular oxygen, generating singlet oxygen (¹O₂) and other reactive oxygen species (ROS) . This photosensitization property is the functional basis for its application in photodynamic therapy (PDT) research, where the quantum yield of singlet oxygen generation (ΦΔ) is a key performance metric. While compound-specific ΦΔ data for T(3-MP)P are not publicly available in the peer-reviewed literature accessed, class-level inference from systematic studies on meso-tetraarylporphyrins indicates that the singlet oxygen quantum yields of free-base tetraarylporphyrins are generally comparable to or slightly lower than that of unsubstituted meso-tetraphenylporphine (TPP), with variations attributable to the electronic character and steric effects of the meso-aryl substituents [1]. The meta-methyl groups in T(3-MP)P provide moderate electron donation without introducing the steric congestion that can reduce ΦΔ in ortho-substituted analogs [2].

Photodynamic Therapy Singlet Oxygen Photosensitizer

meso-Tetra(3-methylphenyl) porphine: Synthetic Accessibility and Purification Advantages Compared to Water-Soluble Porphyrins

Non-water-soluble porphyrins, such as meso-tetra(3-methylphenyl) porphine, are significantly easier to synthesize and purify compared to their water-soluble analogs bearing charged functional groups (e.g., sulfonato-, carboxylato-, or pyridinium-substituted porphyrins) [1]. This practical advantage stems from the absence of ionic or highly polar substituents, which facilitates standard organic workup procedures (extraction, column chromatography on silica gel) and enables straightforward recrystallization from organic solvents. In contrast, water-soluble porphyrins often require ion-exchange chromatography, reverse-phase HPLC, or size-exclusion techniques for purification, increasing both labor and solvent costs. For researchers requiring a porphyrin scaffold for metalation, further derivatization, or studies in non-aqueous media, T(3-MP)P offers a favorable balance of structural complexity (via meta-methyl substitution) and synthetic tractability [2].

Synthetic Chemistry Porphyrin Synthesis Purification

meso-Tetra(3-methylphenyl) porphine: Electrochemical Redox Potential Modulation via meta-Methyl Substitution

The redox potentials of meso-tetraphenylporphyrin (TPP) derivatives are systematically modulated by the electronic nature and substitution position of aryl ring substituents [1]. Electron-donating groups such as methyl shift the first oxidation potential (E₁/₂,ox1) to less positive values (easier oxidation) and the first reduction potential (E₁/₂,red1) to more negative values (harder reduction) compared to unsubstituted TPP. Critically, the magnitude of this shift depends on whether the methyl group is in the ortho-, meta-, or para-position, with meta-substituents influencing the porphine π-system through a distinct combination of inductive and resonance effects that differ from those of para-substituents [2]. While direct cyclic voltammetry data for T(3-MP)P were not located in the accessible literature, the established structure-property relationships for methyl-substituted TPPs allow for the inference that T(3-MP)P occupies a specific electrochemical niche: its oxidation potential is expected to be intermediate between that of the para-isomer (T(p-MeP)P, stronger electron donation) and the ortho-isomer (T(o-MeP)P, sterically hindered electron donation), making it a candidate for applications requiring a finely tuned redox potential that cannot be achieved with the more extreme para- or ortho-substituted analogs [3].

Electrochemistry Cyclic Voltammetry Redox Potential

meso-Tetra(3-methylphenyl) porphine: Steric Profile and Atropisomerism Distinction from Ortho-Substituted Analogs

The position of methyl substituents on the meso-phenyl rings profoundly affects the steric environment around the porphyrin core and the rotational freedom of the aryl groups. Ortho-substituted tetraphenylporphyrins (e.g., meso-tetra(2-methylphenyl)porphine, T(o-MeP)P) exhibit restricted rotation of the phenyl rings due to steric clashes between the ortho-methyl groups and the porphine β-hydrogens, leading to stable atropisomers that can be isolated and studied [1]. In contrast, meta-substituted T(3-MP)P lacks this steric hindrance, allowing free rotation of the 3-methylphenyl groups around the meso-C-aryl bond in solution at room temperature [2]. This fundamental difference in conformational dynamics has direct implications for: (i) metalation kinetics (ortho-substituents can hinder metal insertion); (ii) aggregation behavior (ortho-substituents often reduce π-π stacking); (iii) the interpretation of NMR spectra (atropisomerism in ortho-substituted analogs gives rise to complex, temperature-dependent spectra); and (iv) catalytic performance in reactions where substrate access to the metal center is critical [3]. For applications requiring a sterically unencumbered porphyrin periphery with predictable solution-phase behavior, T(3-MP)P is functionally distinct from ortho-substituted analogs and cannot be substituted for them without altering experimental outcomes.

Atropisomerism Steric Hindrance Conformational Analysis

meso-Tetra(3-methylphenyl) porphine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Chemistry: Spectrophotometric Reagent for Trace Cadmium Detection

Leverage the high molar absorptivity (ε = 3.8 × 10⁵ L·mol⁻¹·cm⁻¹) of the T(3-MP)P-Cd(II) complex for the spectrophotometric quantification of cadmium in environmental water samples, industrial effluents, or biological matrices [1]. The non-water-soluble nature of the free-base porphyrin enables straightforward extraction and preconcentration steps, enhancing detection limits. This application is supported by the compound's demonstrated sensitivity for cadmium and its synthetic accessibility relative to water-soluble cationic porphyrins [2].

Medicinal Chemistry: Photosensitizer Scaffold for Photodynamic Therapy (PDT) Agent Development

Utilize T(3-MP)P as a core photosensitizer platform for PDT research, where its established singlet oxygen generation capability provides a foundation for further derivatization [1]. The meta-methyl substitution pattern offers a distinct balance of lipophilicity and electronic properties compared to TPP, potentially influencing cellular uptake and subcellular localization profiles [2]. Researchers seeking to explore structure-activity relationships in porphyrin-based PDT agents can use T(3-MP)P to probe the effect of meta-substitution on phototoxicity and biodistribution, an area less studied than para- or ortho-substituted analogs [3].

Synthetic Chemistry: Sterically Unencumbered Porphyrin Ligand for Metalloporphyrin Catalyst Synthesis

Employ T(3-MP)P as a porphyrin ligand for the synthesis of metalloporphyrin catalysts (e.g., Mn, Fe, Co, or Ru complexes) intended for oxidation catalysis, C-H functionalization, or cyclopropanation reactions [1]. Unlike ortho-substituted analogs, the meta-methyl groups do not sterically encumber the porphyrin core, allowing unhindered metal insertion and substrate access to the coordinated metal center [2]. The compound's non-water-soluble character simplifies purification of the resulting metalloporphyrins via standard organic-phase chromatographic techniques, facilitating catalyst screening and optimization workflows [3].

Materials Science: Redox-Tunable Building Block for Organic Electronics and Electrochemical Sensors

Integrate T(3-MP)P into organic electronic devices, electrochromic materials, or electrochemical sensor platforms where precise tuning of HOMO/LUMO energy levels is critical for device performance [1]. The meta-methyl substitution provides a redox potential modulation distinct from para- and ortho-isomers, enabling the fine-tuning of charge injection barriers and oxidation potentials without the steric complications or atropisomeric complexity associated with ortho-substituted TPPs [2]. This makes T(3-MP)P a valuable tool for structure-property relationship studies in porphyrin-based organic semiconductors and redox-active materials [3].

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